molecular formula C26H28N2O3 B11313447 1-(3,5-dimethylphenoxy)-3-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]propan-2-ol

1-(3,5-dimethylphenoxy)-3-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]propan-2-ol

Cat. No.: B11313447
M. Wt: 416.5 g/mol
InChI Key: PDGGWSLKNGQIDS-UHFFFAOYSA-N
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Description

1-(3,5-DIMETHYLPHENOXY)-3-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(3,5-DIMETHYLPHENOXY)-3-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Phenoxy Group: This step involves the reaction of the benzodiazole intermediate with a phenoxy compound, often using a base as a catalyst.

    Introduction of the Methoxyphenyl Group: This final step involves the reaction of the intermediate with a methoxyphenyl compound, typically under acidic or basic conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated processes and advanced purification techniques.

Chemical Reactions Analysis

1-(3,5-DIMETHYLPHENOXY)-3-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes in the compound to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,5-DIMETHYLPHENOXY)-3-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,5-DIMETHYLPHENOXY)-3-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3,5-DIMETHYLPHENOXY)-3-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

1-(3,5-dimethylphenoxy)-3-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]propan-2-ol

InChI

InChI=1S/C26H28N2O3/c1-18-12-19(2)14-23(13-18)31-17-21(29)16-28-25-7-5-4-6-24(25)27-26(28)15-20-8-10-22(30-3)11-9-20/h4-14,21,29H,15-17H2,1-3H3

InChI Key

PDGGWSLKNGQIDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)OC)O)C

Origin of Product

United States

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